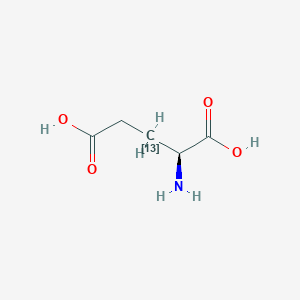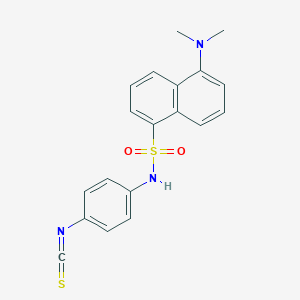
Clorhidrato de ácido 4-etilpicolínico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylpicolinic acid hydrochloride, also known as 4-Ethylpicolinic acid hydrochloride, is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethylpicolinic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylpicolinic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de sensores electroquímicos
“Clorhidrato de ácido 4-etilpicolínico” se ha utilizado en el desarrollo de un sensor electroquímico basado en polímeros impresos molecularmente (MIP) para la detección rápida y selectiva del ácido picolínico (PIC), un metabolito clave que se encuentra en el aminoácido triptófano . El sensor se evaluó mediante voltametría de pulso diferencial (DPV) en un rango lineal entre 1 y 5 mM .
Investigación sobre la salud mental
El ácido picolínico (PIC), un metabolito del triptófano, se ha relacionado con la patogenia de la depresión mayor y otros trastornos de salud mental . El desarrollo de métodos analíticos confiables capaces de detectar y cuantificar selectivamente PIC en muestras biológicas es de suma importancia .
Catalizador en reacciones orgánicas
Los ácidos heteropolis (HPA), que incluyen “this compound”, se han reconocido y establecido como catalizadores ácidos homogéneos o heterogéneos sólidos eficientes en reacciones orgánicas .
Síntesis verde de pirazolo[3,4-b]quinolinonas
El ácido piridina-2-carboxílico, un compuesto similar a “Clorhidrato de ácido 4-etilpiridina-2-carboxílico”, se ha utilizado como un catalizador verde y eficiente en la reacción de múltiples componentes de aldehídos, 1,3-ciclodionas y 5-amino-1-fenil-pirazolos para producir pirazolo[3,4-b]quinolinonas con un excelente rendimiento (84-98%) .
Investigación en proteómica
“Clorhidrato de ácido 4-etil-piridina-2-carboxílico” es un producto que se utiliza para la investigación en proteómica .
Desarrollo de biomarcadores
La detección y cuantificación selectivas de PIC, un metabolito del triptófano, podrían servir como marcadores de diagnóstico o biomarcadores valiosos para diversas afecciones, lo que facilitaría la detección temprana, el seguimiento del tratamiento y, en última instancia, mejoraría los resultados de los pacientes .
Mecanismo De Acción
Target of Action
4-Ethylpicolinic acid hydrochloride, also known as 4-Ethylpyridine-2-carboxylic Acid Hydrochloride, is a pyridine carboxylate metabolite of tryptophan . Its primary targets are zinc finger proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs . This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its anti-infective and immunomodulatory properties .
Biochemical Pathways
It is known that the compound plays a key role inzinc transport , which is crucial for the function of many proteins and enzymes. Disruption of zinc binding in ZFPs can affect various biochemical pathways where these proteins play a role .
Result of Action
The binding of 4-Ethylpicolinic acid hydrochloride to ZFPs and the subsequent disruption of zinc binding result in the inhibition of the functions of these proteins . This can lead to an anti-viral effect , as ZFPs are involved in viral replication and packaging . The compound has been shown to be anti-viral in vitro and in vivo .
Análisis Bioquímico
Biochemical Properties
It is known that picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is possible that 4-Ethylpicolinic acid hydrochloride may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of 4-Ethylpicolinic acid hydrochloride is not well established. It is known that ethers can undergo cleavage to alcohols in the presence of strong acids . This suggests that 4-Ethylpicolinic acid hydrochloride might interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Ethylpicolinic acid hydrochloride at different dosages in animal models are not well studied. It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 4-Ethylpicolinic acid hydrochloride are not well characterized. It is known that picolinic acid, a related compound, is involved in the metabolism of the amino acid tryptophan . It is possible that 4-Ethylpicolinic acid hydrochloride may be involved in similar metabolic pathways.
Transport and Distribution
It is plausible that this compound could interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
4-ethylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVIZQWGMATQNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512220 |
Source


|
| Record name | 4-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79415-18-2 |
Source


|
| Record name | 4-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)



![6-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B43675.png)
![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)



